An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxycyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the properties of its cis and trans isomers, provides experimental protocols for its synthesis and purification, and visualizes its role in relevant biological pathways.
Core Chemical Properties
4-Methoxycyclohexanecarboxylic acid (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a derivative of cyclohexane containing both a carboxylic acid and a methoxy group.[1] These functional groups confer upon it the properties of both a carboxylic acid and an ether, making it a versatile intermediate in organic synthesis. The compound exists as two stereoisomers, cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid, which can exhibit different physical properties and biological activities.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties of the cis and trans isomers of 4-methoxycyclohexanecarboxylic acid and their mixture.
Table 1: Physical Properties of 4-Methoxycyclohexanecarboxylic Acid Isomers
| Property | cis-Isomer | trans-Isomer | Mixture of Isomers |
| CAS Number | 73873-59-3 | 73873-61-7 | 95233-12-8 |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |
| Melting Point | 54.8-55.8 °C | Not available | 55.5-58.5 °C |
| Boiling Point | 266.6±33.0 °C (Predicted) | Not available | 150-165 °C (25 Torr) |
| Density | 1.09±0.1 g/cm³ (Predicted) | Not available | 1.09±0.1 g/cm³ (Predicted) |
| pKa | 4.81±0.25 (Predicted) | Not available | 4.68±0.10 (Predicted) |
| Refractive Index (n20/D) | Not available | Not available | 1.4687 (lit.) |
Table 2: Spectroscopic Data of 4-Methoxycyclohexanecarboxylic Acid Isomers
| Spectroscopy | cis-Isomer | trans-Isomer |
| ¹H NMR | Data not explicitly found. | Referenced in PubChem CID 736153 |
| ¹³C NMR | Data not explicitly found. | Data not explicitly found, but available for related esters.[2][3] |
| IR Spectroscopy | Data not explicitly found. | Referenced in PubChem CID 736153 |
| Mass Spectrometry | Data not explicitly found. | GC-MS data referenced in PubChem CID 736153 |
Experimental Protocols
Detailed experimental procedures for the synthesis and separation of cis- and trans-4-methoxycyclohexanecarboxylic acid are crucial for researchers. The following protocols are based on established chemical transformations and separation techniques for similar cyclohexane derivatives.
Synthesis of 4-Methoxycyclohexanecarboxylic Acid
A common route to 4-methoxycyclohexanecarboxylic acid involves the reduction of 4-oxocyclohexanecarboxylic acid followed by methylation of the resulting hydroxyl group.
Step 1: Reduction of Methyl 4-oxocyclohexanecarboxylate
A plausible synthetic approach starts with the esterification of 4-oxocyclohexanecarboxylic acid, followed by reduction of the ketone.
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Materials: 4-oxocyclohexanecarboxylic acid, Methanol, Sulfuric acid, Sodium borohydride, Dichloromethane, Water, Anhydrous magnesium sulfate.
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Procedure:
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Esterification: Reflux a solution of 4-oxocyclohexanecarboxylic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 4-oxocyclohexanecarboxylate.
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Reduction: Dissolve methyl 4-oxocyclohexanecarboxylate in a mixture of methanol and dichloromethane. Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.
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Step 2: Methylation of Methyl 4-hydroxycyclohexanecarboxylate
The hydroxyl group is then converted to a methoxy group.
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Materials: Methyl 4-hydroxycyclohexanecarboxylate, Sodium hydride, Methyl iodide, Anhydrous Tetrahydrofuran (THF).
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Procedure:
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Alkoxide formation: To a suspension of sodium hydride in anhydrous THF, add a solution of methyl 4-hydroxycyclohexanecarboxylate in THF dropwise at 0 °C under an inert atmosphere.
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Methylation: After the evolution of hydrogen ceases, add methyl iodide and stir the mixture at room temperature overnight.
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Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield methyl 4-methoxycyclohexanecarboxylate.
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Step 3: Hydrolysis of Methyl 4-methoxycyclohexanecarboxylate
The final step is the hydrolysis of the ester to the carboxylic acid.
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Materials: Methyl 4-methoxycyclohexanecarboxylate, Lithium hydroxide or Sodium hydroxide, THF/Water mixture, Hydrochloric acid.
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Procedure:
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Saponification: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.
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Acidification and Extraction: Acidify the reaction mixture to pH ~2 with hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxycyclohexanecarboxylic acid as a mixture of cis and trans isomers.
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Separation of cis and trans Isomers
The separation of the cis and trans isomers can be challenging due to their similar physical properties.[4] Techniques such as fractional crystallization or preparative chromatography are often employed.
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Fractional Crystallization: This method relies on the differential solubility of the two isomers in a particular solvent system. The mixture is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.
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Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[4] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) can be effective. The separation conditions, including the column type, mobile phase composition, and flow rate, need to be optimized for baseline separation.
Visualizations
Synthetic Workflow
The general workflow for the synthesis and separation of 4-methoxycyclohexanecarboxylic acid isomers is depicted below.
